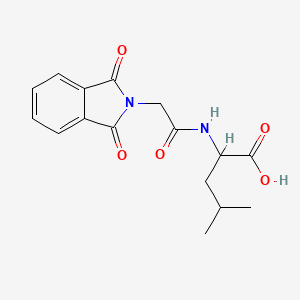

Pht-Gly-Leu-Oh

Description

Overview of Phthaloyl-Protected Amino Acid Derivatives

Phthaloyl-protected amino acid derivatives are a class of compounds where the primary amino group of an amino acid is converted into a phthalimide (B116566). This chemical modification is a cornerstone of peptide chemistry, enabling the precise assembly of amino acid sequences.

The use of the phthaloyl group as a protecting group for amines has a long history, with early applications in the Gabriel synthesis of primary amines. cdnsciencepub.com In peptide synthesis, the challenge lies in selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions. spcmc.ac.in The phthaloyl group provides a robust method to "protect" the N-terminal amino group, preventing it from reacting while the carboxyl group is activated for peptide bond formation. spcmc.ac.inmasterorganicchemistry.com This strategy was instrumental in early peptide synthesis methodologies. masterorganicchemistry.com A key advantage of phthaloylation is its ability to proceed without significant racemization, provided the reaction conditions are controlled. spcmc.ac.in

In the broader context of organic synthesis, the phthaloyl group serves as an effective protecting group for primary amines. cdnsciencepub.comorganic-chemistry.org The protection is typically achieved by reacting the amine with phthalic anhydride (B1165640) at high temperatures or by using N-carbethoxyphthalimide under milder conditions. spcmc.ac.inorganic-chemistry.org The resulting phthalimide is stable to a variety of reaction conditions, which is a desirable characteristic for a protecting group. weebly.com Deprotection, or the removal of the phthaloyl group to regenerate the free amine, is often accomplished through hydrazinolysis (reaction with hydrazine). spcmc.ac.in This selective removal is crucial for the successful synthesis of complex molecules, including peptides. spcmc.ac.in The phthaloyl group's stability and reliable removal methods have made it a valuable tool for chemists. organic-chemistry.org

Historical Context and Significance of Phthaloyl Group in Peptide Chemistry

Significance of Glycyl-Leucine (Gly-Leu) Dipeptide Moiety in Biological Systems

The dipeptide Glycyl-Leucine (Gly-Leu) is composed of the amino acids glycine (B1666218) and L-leucine joined by a peptide bond. nih.gov It is a naturally occurring molecule found in various organisms, including humans, and plays a role as a metabolite. nih.gov

Leucine (B10760876), a branched-chain amino acid (BCAA), is recognized not only as a building block for proteins but also as a signaling molecule. imrpress.comresearchgate.net It plays a significant role in regulating protein synthesis and metabolism. imrpress.comresearchgate.net Leucine can stimulate protein synthesis through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. imrpress.comfrontiersin.orgscielo.br This pathway is a central regulator of cell growth and proliferation. frontiersin.org Leucine's signaling role can enhance protein synthesis in skeletal muscle and other tissues. imrpress.comresearchgate.net Studies have also indicated that dipeptides like Gly-Leu can influence cellular processes. For instance, Gly-Leu has been shown to promote the folding of MHC class I molecules, which are crucial for the immune system. iastate.edu

Structural Context within Oligopeptides and Proteins

Rationale for Research on N-Phthaloyl-Glycyl-Leucine

Research on N-Phthaloyl-Glycyl-Leucine is primarily driven by its application in the chemical synthesis of peptides. The phthaloyl group on the N-terminal glycine allows for the controlled coupling of this dipeptide unit to other amino acids or peptide fragments. This approach is part of a broader strategy in peptide chemistry known as fragment condensation, where smaller, protected peptide fragments are synthesized and then joined together to create larger peptides. spcmc.ac.in

The synthesis of N-phthaloyl derivatives of amino acids, including leucine, is a well-established procedure. researchgate.netresearchgate.netgoogle.com The characterization of these compounds using various analytical techniques is crucial to confirm their structure and purity before their use in subsequent synthetic steps. jofamericanscience.org The study of such protected dipeptides contributes to the refinement of synthetic methodologies, aiming for higher yields, purity, and stereochemical integrity of the final peptide products.

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | nih.gov |

Potential as a Synthetic Intermediate for Modified Peptides

The modification of peptides is a crucial area of research aimed at enhancing their stability, bioavailability, and therapeutic efficacy. researchgate.net N-Phthaloyl-Glycyl-Leucine serves as a valuable intermediate in the synthesis of such modified peptides. The phthaloyl group, while effectively protecting the N-terminal amine, can be selectively removed under specific conditions, allowing for further modifications at this position.

Researchers have utilized N-phthaloyl protected amino acids and dipeptides in various synthetic strategies. For instance, N-phthaloyl-(S)-aminoacyl chlorides have been employed as resolving agents for the kinetic resolution of racemic amines, highlighting the utility of the phthaloyl group in stereoselective synthesis. researchgate.net This principle can be extended to the synthesis of peptides with specific stereochemistry, which is often critical for their biological activity.

Furthermore, the synthesis of C-terminally modified peptides is an area of significant interest. researchgate.net While Pht-Gly-Leu-OH has a free C-terminus, the phthaloyl-protected N-terminus allows for controlled C-terminal modifications without interference from the N-terminal amine. This can include esterification or amidation to produce peptide derivatives with altered properties. researchgate.net The ability to perform selective modifications on either the N- or C-terminus makes this compound a versatile building block in the construction of complex and functionally optimized peptides. thermofisher.com

Table 1: Applications of N-Phthaloyl Protected Amino Acids in Synthesis

| Application | Description | Key Advantage of Phthaloyl Group |

|---|---|---|

| Kinetic Resolution | Separation of enantiomers of racemic amines. | Facilitates stereoselective acylation. researchgate.net |

| Peptide Synthesis | Stepwise elongation of peptide chains. | Prevents unwanted N-terminal reactions. nih.gov |

| C-Terminal Modification | Synthesis of peptides with modified C-termini. | Allows for selective C-terminal reactions. researchgate.net |

Exploration of Novel Chemical Biology Probes and Building Blocks

Chemical biology often relies on the use of specialized molecular probes to investigate biological systems. These probes are frequently modified peptides or small molecules designed to interact with specific cellular targets. N-Phthaloyl-Glycyl-Leucine can serve as a foundational scaffold for the creation of such probes.

The synthesis of trifunctional building blocks is a key strategy in developing chemical probes. These building blocks typically possess a reactive group for target binding, a reporter tag for detection, and a point of attachment for a biomolecule of interest. The free carboxyl group of this compound can be functionalized with various reporter molecules or reactive groups, while the N-terminal phthaloyl group can be removed to allow for conjugation to other molecules.

Moreover, the development of photolabile protecting groups has enabled the spatiotemporal control of biological processes. rsc.org While the phthaloyl group itself is not photolabile, its use in conjunction with other photolabile moieties within a larger peptide sequence allows for the precise synthesis of photocaged peptides. rsc.org These photocaged peptides can be activated by light to study dynamic cellular events. The incorporation of building blocks like this compound into these complex structures is facilitated by the robust and well-understood chemistry of the phthaloyl protecting group. scielo.br

Table 2: Components of a Trifunctional Chemical Probe

| Component | Function | Example |

|---|---|---|

| Reactive Group | Forms a covalent bond with the target protein. | Diazirines, Benzophenones |

| Reporter Tag | Enables detection and visualization. | Fluorophores, Biotin |

| Connectivity Group | Facilitates attachment to a ligand or biomolecule. | Amine, Carboxylic Acid |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-9(2)7-12(16(22)23)17-13(19)8-18-14(20)10-5-3-4-6-11(10)15(18)21/h3-6,9,12H,7-8H2,1-2H3,(H,17,19)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHBJUCZZYAJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294902 | |

| Record name | 2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-71-7 | |

| Record name | NSC98648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Phthaloyl Glycyl Leucine

Classical and Solution-Phase Synthesis Approaches

The synthesis of N-Phthaloyl-Glycyl-Leucine is accomplished through established methods of peptide chemistry, primarily involving the formation of a peptide bond between N-Phthaloyl-glycine and a leucine (B10760876) derivative. These approaches are typically carried out in the solution phase.

Condensation Reactions with Phthalic Anhydride (B1165640) and Amino Acids

The initial step in the synthesis of N-Phthaloyl-Glycyl-Leucine involves the protection of the amino group of glycine (B1666218). This is commonly achieved through a condensation reaction with phthalic anhydride. The reaction involves heating a mixture of phthalic anhydride and the amino acid, which can be done under various conditions. sphinxsai.comnih.gov For instance, the reaction can be carried out by heating the reactants at 180–185°C for a short duration. nih.gov Alternatively, refluxing in a high-boiling solvent like glacial acetic acid for a couple of hours is also an effective method. sphinxsai.comnih.govrsc.org Solvent-free conditions using microwave irradiation have also been reported for the synthesis of N-phthaloylated amino acids, offering a greener alternative. nih.govresearchgate.net The phthaloyl group serves as a crucial protecting group, preventing unwanted side reactions at the N-terminus of glycine during the subsequent peptide coupling step. sbsgenetech.com This protection is stable under the acidic conditions often used for subsequent reactions but can be removed when desired. wikipedia.org

The reaction between phthalic anhydride and an amino acid proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to form the phthalimide (B116566) ring. reddit.com The use of a nonpolar solvent in the presence of a base like triethylamine (B128534) can facilitate the removal of water and drive the reaction to completion, often without racemization. nih.govrsc.org

Segment Condensation and Fragment Coupling Strategies

The formation of the peptide bond in N-Phthaloyl-Glycyl-Leucine is achieved through segment condensation, a strategy where pre-synthesized and protected amino acid or peptide fragments are coupled. chempep.com In this case, the N-Phthaloyl-glycine segment is coupled with a leucine derivative, typically an ester, to form the dipeptide. This method is a cornerstone of solution-phase peptide synthesis. chempep.com

Fragment condensation involves the coupling of two peptide fragments. While N-Phthaloyl-Glycyl-Leucine is a dipeptide, the principles of fragment condensation are relevant for the synthesis of larger peptides where this dipeptide could be a building block. The success of fragment condensation relies on efficient coupling reagents that can join the fragments with high yield and minimal side reactions, particularly racemization at the C-terminal amino acid of the activating fragment. chempep.comresearchgate.net

Utilization of Activating Agents in Solution-Phase Peptide Synthesis

The formation of the peptide bond between N-Phthaloyl-glycine and leucine requires the activation of the carboxyl group of N-Phthaloyl-glycine. chempep.com This is because the direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. libretexts.org Various activating agents are employed in solution-phase peptide synthesis to facilitate this transformation. These agents convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of the leucine component. americanpeptidesociety.org

Dicyclohexylcarbodiimide (B1669883) (DCC) is a classical and widely used coupling reagent in peptide synthesis. chempep.comcreative-peptides.com It activates the carboxyl group of N-Phthaloyl-glycine by reacting with it to form a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-peptides.comwikipedia.org This intermediate is then attacked by the amino group of the leucine ester to form the peptide bond. libretexts.orgcreative-peptides.com A significant byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. wikipedia.orgiris-biotech.de To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. wikipedia.orgyoutube.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and efficiently forms the peptide bond. wikipedia.org

| Activating Agent | Full Name | Key Features |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Widely used, cost-effective; forms insoluble DCU byproduct. americanpeptidesociety.orgcreative-peptides.comwikipedia.org |

| DIC | N,N'-Diisopropylcarbodiimide | Forms a soluble urea (B33335) byproduct, simplifying purification. americanpeptidesociety.orgbachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, allowing for easy removal of the urea byproduct during aqueous workup. wikipedia.org |

More modern and highly efficient activating agents include phosphonium (B103445) and uronium/aminium salts. iris-biotech.debachem.com These reagents generally provide faster reaction rates, higher yields, and lower levels of racemization compared to carbodiimides, especially for sterically hindered couplings. bachem.comsigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a gold standard for peptide coupling due to its high efficiency and ability to suppress racemization. biosynth.comlabmartgh.com It is particularly effective for difficult couplings. sigmaaldrich.comlabmartgh.com

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another popular and efficient coupling reagent. peptide.comontosight.ai It is known for its rapid reaction times and is effective even with sterically hindered amino acids. enamine.netluxembourg-bio.com

T3P (Propylphosphonic Anhydride) is a versatile and "green" coupling reagent that has gained significant attention. curiaglobal.comoutsourcedpharma.com It promotes efficient amide bond formation with minimal epimerization, and its byproducts are water-soluble, simplifying the purification process. youtube.comribbitt.commdpi.com

| Activating Agent | Full Name | Key Features |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, minimizes racemization, excellent for difficult couplings. sigmaaldrich.combiosynth.comlabmartgh.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Fast reaction times, effective for hindered amino acids. peptide.comontosight.aienamine.netluxembourg-bio.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency with low racemization risk. sigmaaldrich.comjpt.com |

| T3P | Propylphosphonic Anhydride | "Green" reagent, water-soluble byproducts, minimal epimerization. curiaglobal.comoutsourcedpharma.comyoutube.comribbitt.com |

Carbodiimide-Mediated Coupling (e.g., DCC)

Stereochemical Control and Racemization Prevention During Synthesis

Maintaining the stereochemical integrity of the chiral centers in both glycine (if a chiral derivative is used) and leucine is paramount during the synthesis of N-Phthaloyl-Glycyl-Leucine. Racemization, the loss of stereochemical purity, is a significant side reaction that can occur during the activation of the carboxylic acid. bachem.comacs.org

The primary mechanism for racemization involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid derivative. acs.org This intermediate has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemistry. acs.org Several strategies are employed to prevent racemization:

Use of N-Protecting Groups: The N-phthaloyl group itself helps to reduce the risk of racemization compared to some other protecting groups due to its electron-withdrawing nature. bachem.com Urethane-based protecting groups like Boc and Fmoc are also known to suppress racemization. wikipedia.orgbachem.com

Addition of Racemization Suppressants: Additives like HOBt and its derivatives (e.g., HOAt) are crucial when using carbodiimide (B86325) coupling agents. wikipedia.orgamericanpeptidesociety.orgbachem.com They react with the activated intermediate to form an active ester that is less prone to oxazolone formation and subsequent racemization. wikipedia.org

Choice of Coupling Reagent: Modern coupling reagents like HATU, TBTU, and T3P are designed to minimize racemization. ribbitt.comjpt.comapexbt.com They often lead to faster coupling rates, which reduces the time the activated species is susceptible to racemization. bachem.com

Control of Reaction Conditions: The choice of solvent and base can also influence the extent of racemization. The use of weaker bases and careful control of temperature can help to minimize this side reaction. bachem.com Studies have shown that the choice of coupling partners can also have a stereochemical preference, with some reactions favoring heterochiral coupling. rsc.orgrsc.org

By carefully selecting the protecting groups, coupling reagents, and reaction conditions, the synthesis of N-Phthaloyl-Glycyl-Leucine can be achieved with high yield and stereochemical purity.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide chemistry, offering significant advantages in terms of ease of purification and automation. researchgate.net The synthesis of Pht-Gly-Leu-OH on a solid support involves a series of steps, including the attachment of the first amino acid to a resin, followed by sequential coupling and deprotection cycles.

The two predominant strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) methods, distinguished by the nature of the Nα-amino protecting group and the conditions required for its removal. americanpeptidesociety.orggoogle.com

Fmoc Strategy: This approach utilizes the base-labile Fmoc group. google.com The synthesis of this compound via the Fmoc strategy would typically involve the initial attachment of Fmoc-Leucine to a suitable resin. Following the removal of the Fmoc group with a mild base like piperidine (B6355638), the exposed amino group of leucine is coupled with N-Phthaloyl-glycine. google.comresearchgate.net The phthaloyl group is stable to the basic conditions used for Fmoc removal. lookchem.com This orthogonality is a key advantage, allowing for the selective deprotection of the growing peptide chain. ub.edu

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group. spcmc.ac.in The synthesis would commence with the anchoring of Boc-Leucine to the resin. The Boc group is then removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to reveal the free amino group of leucine. americanpeptidesociety.org Subsequently, N-Phthaloyl-glycine is coupled to the resin-bound leucine. The phthaloyl group is resistant to the acidic conditions used for Boc deprotection. lookchem.com

The choice between Fmoc and Boc strategies often depends on the specific requirements of the synthesis, including the nature of the peptide sequence and the desired final product. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Strategies for Peptide Synthesis

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) researchgate.net | Moderate acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) iris-biotech.de | Acid-labile (e.g., Bzl, Tos) iris-biotech.de |

| Final Cleavage | Strong acid (e.g., TFA with scavengers) thermofisher.com | Strong acid (e.g., HF) wordpress.com |

| Advantages | Milder deprotection conditions, compatibility with automated synthesizers. americanpeptidesociety.org | Useful for specific cases, especially in the synthesis of short peptides. americanpeptidesociety.org |

| Disadvantages | Potential for diketopiperazine formation with certain sequences. slideshare.net | Requires harsher acidic conditions for deprotection. americanpeptidesociety.org |

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including SPPS. acs.org The application of microwave energy can significantly reduce the time required for both coupling and deprotection steps. nih.gov In the context of this compound synthesis, microwave-assisted methods can expedite the coupling of N-Phthaloyl-glycine to the resin-bound leucine and accelerate the deprotection of the Nα-amino group in either Fmoc or Boc strategies. researchgate.netresearchgate.net This rapid heating can lead to higher reaction efficiencies and purer final products in shorter timeframes. mdpi.com

The choice of solid support (resin) is a critical parameter in SPPS. The resin's properties, such as its chemical nature, degree of cross-linking, and loading capacity, can significantly influence the outcome of the synthesis. csic.es For the synthesis of this compound, common resins include polystyrene-based resins like Wang resin or 2-chlorotrityl chloride (2-CTC) resin. iris-biotech.debiotage.com

The final stage of SPPS involves the cleavage of the synthesized peptide from the solid support and the removal of any remaining protecting groups. thermofisher.comsigmaaldrich.com For this compound synthesized on a standard acid-labile resin like Wang resin, treatment with a strong acid such as trifluoroacetic acid (TFA) is typically employed. thermofisher.com This process cleaves the ester linkage between the C-terminus of leucine and the resin, releasing the dipeptide into solution. Scavengers are often added to the cleavage cocktail to prevent side reactions with sensitive amino acid residues. thermofisher.com

While the phthaloyl group is stable to the acidic conditions used for cleavage from the resin, its removal is often desired to obtain the free dipeptide H-Gly-Leu-OH. The most common method for the deprotection of the phthaloyl group is hydrazinolysis. spcmc.ac.inwiley-vch.degcwgandhinagar.com This involves treating the phthaloylated peptide with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or DMF. wiley-vch.deresearchgate.net The hydrazine attacks the phthalimide ring, leading to the formation of phthalhydrazide (B32825) and the release of the free amino group of glycine. gcwgandhinagar.com However, it's important to note that hydrazinolysis is not compatible with certain protecting groups and linkers, such as benzyl (B1604629) esters, which can also react with hydrazine. google.com

Cleavage from Solid Support and Deprotection Protocols

Advanced Synthetic Techniques and Derivatization

Beyond the standard SPPS methodologies, advanced techniques can be employed for the synthesis and further modification of this compound. These can include the use of novel protecting groups that are orthogonal to both Fmoc and Boc strategies, allowing for more complex peptide architectures. researchgate.net For instance, the tetrachlorophthaloyl (TCP) group has been explored as an alternative to the phthaloyl group, offering different deprotection conditions. researchgate.net

Furthermore, the synthesized this compound can serve as a building block for the creation of larger peptides or peptidomimetics. The free carboxylic acid of leucine can be activated for coupling with another amino acid or amine, extending the peptide chain.

Enantioselective Synthesis of N-Phthaloyl Amino Acid Derivatives

The enantioselective synthesis of N-phthaloyl amino acid derivatives is fundamental to producing optically pure peptides. The phthaloyl group is introduced to protect the amino group of amino acids during peptide synthesis. thieme-connect.com Various methods have been developed to achieve this while maintaining the stereochemical integrity of the chiral center.

One common approach involves the reaction of an amino acid with phthalic anhydride. However, this method can sometimes require harsh conditions that may lead to racemization. To circumvent this, milder techniques have been developed. For instance, N-carboethoxyphthalimide can react with amino acid salts in water under gentle conditions, preserving the optical configuration. researchgate.net Another method utilizes o-methoxycarbonylbenzoyl chloride in anhydrous media for the racemization-free synthesis of N-phthaloyl amino acids from amino acid esters. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly protocols. Microwave-assisted synthesis of N-phthaloyl amino acids without a solvent has been explored, where the reaction proceeds in melted phthalic anhydride. researchgate.net This method has been successfully applied to a range of amino acids, including glycine, leucine, and isoleucine. researchgate.net

A two-step, mild, and general synthesis for N-protected α-amino acid hydrazides has also been described, which uses N-aminophthalimide as a protected hydrazine. thieme-connect.com This strategy is compatible with most common N-protecting groups and avoids the use of toxic hydrazine reagents. thieme-connect.com The dephthaloylation step can be carried out using an aminomethyl polystyrene resin, and no significant epimerization is observed. thieme-connect.com

The synthesis of N-phthaloyl (S)-γ-[(S)-1-aminoalkyl]-γ-lactones, which are intermediates for hydroxyethylene dipeptide isosteres, has been achieved through a catalytic asymmetric synthesis. capes.gov.br This multi-step sequence involves the regio- and stereoselective ring opening of an epoxide, phthaloylation, and intramolecular Mitsunobu cyclization. capes.gov.br

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Reaction with Phthalic Anhydride | Amino acid, Phthalic anhydride | Classic method, potential for racemization under harsh conditions. | |

| Reaction with N-Carboethoxyphthalimide | Amino acid salt, N-carboethoxyphthalimide | Mild conditions, preserves optical configuration. | researchgate.net |

| Reaction with o-Methoxycarbonylbenzoyl Chloride | Amino acid ester, o-methoxycarbonylbenzoyl chloride | Racemization-free synthesis in anhydrous media. | researchgate.net |

| Microwave-Assisted Synthesis | Amino acid, Phthalic anhydride | Solvent-free, efficient, and rapid. | researchgate.net |

| N-Aminophthalimide Method | N-aminophthalimide, N-protected α-amino acid | Two-step, mild, avoids toxic hydrazine, compatible with various protecting groups. | thieme-connect.com |

| Catalytic Asymmetric Synthesis | Epoxy alcohols, Azide (B81097), Phthalic anhydride | Multi-step synthesis for specific intermediates like γ-lactones. | capes.gov.br |

Modifications for Enhanced Chemical Stability (e.g., Glycation Studies on Leu-Enkephalin)

Peptides often suffer from poor chemical and enzymatic stability, limiting their therapeutic applications. Modifications such as glycosylation and glycation are explored to enhance their stability. nih.govqyaobio.com

Glycation, the non-enzymatic reaction between reducing sugars and amino groups of proteins or peptides, can significantly alter their properties. nih.gov Studies on the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) have shown that N-terminal glycation enhances its proteolytic stability. nih.gov While native Leu-enkephalin is rapidly degraded in human serum, its glycated derivative exhibits a much longer half-life. nih.gov The stability of the resulting Amadori compounds, which are intermediates in the glycation process, is dependent on the peptide structure, buffer concentration, and temperature. nih.govnih.gov The degradation of these compounds can lead to the formation of advanced glycation end products (AGEs). nih.gov

Glycosylation, the enzymatic attachment of sugar moieties, is another strategy to improve peptide stability. qyaobio.comrsc.org It can increase solubility, extend circulation half-life, and influence the peptide's conformation. qyaobio.comrsc.orgbachem.com Different glycosylation strategies, such as N-linked, O-linked, and N-terminal glycosylation, have been employed to improve the metabolic stability of peptides. rsc.org

The reaction of Leu-enkephalin with D-glucose can lead to the formation of Amadori products and imidazolidinone derivatives. srce.hrresearchgate.net These modifications can impact the peptide's ability to bind to metal ions. srce.hr

| Modification | Effect on Stability | Key Findings | Reference |

|---|---|---|---|

| N-terminal Glycation | Significantly enhanced proteolytic stability in human serum. | Half-life increased from 14.8 minutes (native) to 14 hours (glycated). | nih.gov |

| Amadori Compound Formation | Degradation is dependent on peptide length, buffer, and temperature. | Degrades slowly at 37°C, but rapidly at 70°C with formation of AGEs. | nih.gov |

| Imidazolidinone Formation | Alternative glycation product. | Forms from the reaction of Leu-enkephalin with D-glucose. | srce.hrresearchgate.net |

Incorporation of Non-Canonical Amino Acids for Structural Diversity

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to introduce novel chemical and physical properties, enhance stability, and create structural diversity. frontiersin.orgfrontiersin.org This approach allows for the generation of peptidomimetics with improved pharmacokinetic profiles and biological activities. mdpi.com

Several methods exist for incorporating ncAAs into peptides. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a versatile tool that allows for the inclusion of a wide variety of ncAAs, including those that are toxic to cells or incompatible with cellular translation machinery. mdpi.comnih.gov SPPS facilitates the synthesis of peptides with modified backbones and the incorporation of D-amino acids. mdpi.comwikipedia.org

In vivo methods for ncAA incorporation often rely on the expansion of the genetic code. frontiersin.org This involves reassigning a codon, typically a stop codon, to a specific ncAA. frontiersin.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interfere with the host's translational machinery. mdpi.com Cell-free protein synthesis systems offer greater flexibility for incorporating multiple and structurally diverse ncAAs. frontiersin.org

The introduction of ncAAs can lead to peptides with enhanced resistance to proteases, improved solubility, and better oral availability. frontiersin.org For example, replacing natural amino acids with ncAAs in peptides like enkephalin and bradykinin (B550075) has resulted in active and constrained peptidomimetics. mdpi.com

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | High versatility, allows incorporation of a wide range of ncAAs, including D-amino acids and backbone modifications. | mdpi.comnih.govwikipedia.org |

| Genetic Code Expansion (In Vivo) | Reassignment of a codon to a specific ncAA using an orthogonal synthetase/tRNA pair. | Enables ribosomal synthesis of proteins with site-specifically incorporated ncAAs. | frontiersin.orgmdpi.com |

| Cell-Free Protein Synthesis | In vitro protein synthesis using cell extracts or purified components. | High degree of control, allows for the incorporation of multiple and structurally diverse ncAAs. | frontiersin.org |

Chemical Transformations of N-Phthaloyl-Glycyl-Leucine

Once synthesized, N-Phthaloyl-Glycyl-Leucine can undergo various chemical transformations to elongate the peptide chain, modify its functional groups, or alter its backbone structure.

Amide Bond Formations and Peptide Elongation

The formation of an amide (peptide) bond is the central reaction in peptide elongation. wikipedia.org This process typically involves the activation of the C-terminal carboxyl group of the N-protected dipeptide, followed by coupling with the N-terminus of another amino acid or peptide. umich.edu

A variety of coupling reagents are used to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). wikipedia.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the peptide bond. umich.edu

The azide method is another classic technique for peptide bond formation, valued for its low risk of racemization. umich.edu In this method, a peptide ester is converted to a hydrazide, which is then transformed into a reactive azide. umich.edu

Enzyme-catalyzed peptide synthesis offers a milder and more stereospecific alternative to chemical methods. acs.org Nonribosomal peptide synthetases (NRPSs) contain condensation domains that catalyze amide bond formation. acs.org Hydrolytic enzymes can also be used in a kinetically controlled approach where an activated C-terminal ester is coupled with an incoming amino acid. google.com A novel mechanism for selective peptide elongation in acidic aqueous conditions involves the generation of a carboxylic acid anhydride intermediate followed by intramolecular amide bond formation. nih.govrsc.org

| Method/Reagent | Mechanism | Key Characteristics | Reference |

|---|---|---|---|

| Carbodiimides (DCC, DIC) | Formation of a reactive O-acylisourea intermediate. | Widely used, efficient. | wikipedia.orgumich.edu |

| Azide Method | Formation of a reactive peptide azide from a hydrazide. | Low racemization risk. | umich.edu |

| Enzymatic Synthesis (NRPS) | Catalysis by condensation domains of nonribosomal peptide synthetases. | Stereospecific, occurs in nature. | acs.org |

| Enzymatic Synthesis (Hydrolases) | Kinetically controlled coupling of an activated ester. | Mild conditions, stereospecific. | google.com |

| Aqueous Acidic Conditions | Formation of a carboxylic acid anhydride intermediate. | Prebiotically plausible, selective for α-amino acids. | nih.govrsc.org |

Functional Group Interconversions at C-terminus

Modification of the C-terminal functional group can significantly impact a peptide's conformation and biological activity. nih.gov For instance, converting the C-terminal carboxylic acid to a carboxamide can influence the peptide's helical stability. nih.gov

Several strategies exist for C-terminal functionalization. During solid-phase peptide synthesis (SPPS), if the peptide is synthesized in the N-to-C direction, the C-terminus can be modified on the resin. nih.gov However, this approach carries a risk of epimerization. nih.gov Alternatively, the peptide can be attached to the resin via a side chain, allowing for C-terminal modification after the main chain is assembled. nih.gov

Solution-phase diversification of the C-terminus is another option, particularly when dealing with solubility issues or resin incompatibility. nih.gov A stereoretentive Curtius rearrangement of a C-terminal peptide hydrazide can be used to generate an isocyanate, which can then be functionalized with various nucleophiles to yield non-amide C-terminally modified peptides. nih.gov

Enzymatic methods have also been developed for C-terminal modification. A computationally engineered peptide amidase has been shown to catalyze the conversion of peptidic C-terminal acids, amides, and esters to a range of modified products in non-aqueous conditions. acs.org Furthermore, a novel C-terminal ester interconversion catalyzed by the serine endopeptidase Alcalase allows for the conversion of peptide tert-butyl esters into primary alkyl esters, which can be used in subsequent enzymatic elongation steps. researchgate.net

| Method | Description | Key Features | Reference |

|---|---|---|---|

| On-Resin Modification (Inverse SPPS) | Modification of the C-terminus while the peptide is attached to the solid support. | Risk of epimerization. | nih.gov |

| Side-Chain Anchoring | Attachment of the peptide to the resin via a side chain to free the C-terminus for modification. | Avoids epimerization risk of inverse SPPS. | nih.gov |

| Solution-Phase Curtius Rearrangement | Stereoretentive conversion of a C-terminal hydrazide to an isocyanate for further functionalization. | Compatible with unprotected peptides, avoids resin-related issues. | nih.gov |

| Engineered Peptide Amidase | Enzymatic modification of C-terminal acids, amides, and esters. | Highly selective, can be performed in non-aqueous media. | acs.org |

| Enzymatic Ester Interconversion | Conversion of C-terminal tert-butyl esters to primary alkyl esters using Alcalase. | Enables fully enzymatic peptide synthesis in the N-to-C direction. | researchgate.net |

Isosteric Replacements within the Peptide Backbone (e.g., phosphinate, ketomethylene)

Replacing one or more atoms in the peptide backbone with isosteric groups can lead to peptidomimetics with altered conformations, stabilities, and biological activities. This strategy is often employed to study the role of specific amide bonds and to design more drug-like peptides. researchgate.net

Common isosteric replacements for the amide bond include ketomethylene (-CO-CH2-) and hydroxymethylene (-CH(OH)-CH2-) groups. google.com These modifications replace the amide nitrogen with a carbon atom, which can stabilize the peptide backbone against enzymatic degradation. google.com The synthesis of these isosteres often involves the preparation of dipeptide analogues that are then incorporated into the larger peptide sequence. google.com

Phosphinate (-PO(OH)-CH2-) and phosphonate (B1237965) (-PO(OH)-O-) groups can also serve as amide bond surrogates. sci-hub.se The ability of these groups to act as hydrogen bond acceptors can be crucial for biological activity. sci-hub.se For example, the replacement of a phosphonamide with a phosphonate or phosphinate can significantly impact the inhibitory activity of a peptide, highlighting the importance of the hydrogen bonding capacity of the original amide. sci-hub.se

Other isosteric replacements include thioamides (-CS-NH-), esters (-CO-O-), and alkenes (-CH=CH-). upc.edu These modifications can alter the planarity, dipole moment, and hydrogen bonding properties of the peptide backbone, leading to changes in secondary structure and biological function. upc.edu

| Isostere | Structure | Key Features | Reference |

|---|---|---|---|

| Ketomethylene | -CO-CH2- | Increases stability against proteolysis. | google.com |

| Hydroxymethylene | -CH(OH)-CH2- | Increases stability and can introduce a new chiral center. | google.com |

| Phosphinate | -PO(OH)-CH2- | Can act as a transition-state analogue inhibitor of proteases. | sci-hub.se |

| Phosphonate | -PO(OH)-O- | Alters hydrogen bonding capacity compared to phosphinates. | sci-hub.se |

| Thioamide | -CS-NH- | Alters dipole moment and hydrogen bonding properties. | upc.edu |

| Ester | -CO-O- | Removes hydrogen bond donor capability. | upc.edu |

| Alkene | -CH=CH- | Preserves planarity and introduces geometric isomers (cis/trans). | upc.edu |

Structural Characterization and Spectroscopic Analysis of N Phthaloyl Glycyl Leucine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Pht-Gly-Leu-OH, providing detailed information about the hydrogen and carbon atoms and their connectivity.

Proton NMR (¹H NMR) confirms the primary structure by identifying the distinct proton environments within the molecule. The spectrum reveals characteristic signals for the phthaloyl group, the glycyl unit, and the leucine (B10760876) residue.

The aromatic protons of the phthaloyl group typically appear as a set of multiplets in the downfield region, approximately between 7.80 and 7.95 ppm. The methylene (B1212753) protons (α-protons) of the glycine (B1666218) residue are expected to produce a singlet around 4.3-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent phthalimide (B116566) nitrogen.

The leucine residue presents a more complex spin system. The amide proton (NH) of the peptide bond is anticipated to resonate as a doublet, while the α-proton (α-CH) will appear as a multiplet. The side-chain protons, including the β-methylene (CH₂), γ-methine (CH), and the two diastereotopic δ-methyl (CH₃) groups, produce characteristic multiplets and doublets in the upfield region of the spectrum. The terminal carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Phthaloyl-Glycyl-Leucine Predicted chemical shifts (δ) in ppm relative to TMS. Actual values can vary based on solvent and experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Leucine δ-CH₃ | ~0.9 | Doublet |

| Leucine β-CH₂, γ-CH | ~1.5 - 1.9 | Multiplet |

| Glycine α-CH₂ | ~4.4 | Singlet |

| Leucine α-CH | ~4.6 | Multiplet |

| Phthaloyl Ar-H | ~7.8 - 7.9 | Multiplet |

| Leucine NH | ~8.2 | Doublet |

| Carboxylic Acid OH | >10 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of this compound. Each unique carbon atom in the molecule generates a distinct signal, confirming the presence of the phthaloyl, glycyl, and leucyl moieties.

The spectrum is characterized by signals for three carbonyl carbons: two from the phthalimide group (~168 ppm) and one from the peptide bond (~171 ppm), in addition to the carboxylic acid carbonyl from leucine (~176 ppm). The aromatic carbons of the phthaloyl group resonate in the 123-134 ppm range. The α-carbons of glycine and leucine are found at approximately 41 ppm and 52 ppm, respectively. The aliphatic side-chain carbons of leucine appear in the upfield region (22-40 ppm). Data for the unprotected dipeptide N-Glycyl-L-leucine shows the leucine α-carbon at around 52.6 ppm and the glycine α-carbon at 43.7 ppm, which serve as a basis for these predictions. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Phthaloyl-Glycyl-Leucine Predicted chemical shifts (δ) in ppm relative to TMS. Actual values can vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Leucine δ-C | ~22-23 |

| Leucine γ-C | ~25 |

| Leucine β-C | ~40 |

| Glycine α-C | ~41 |

| Leucine α-C | ~52 |

| Phthaloyl Aromatic C | ~123, ~134 |

| Phthaloyl C=O | ~168 |

| Peptide C=O | ~171 |

| Carboxylic Acid C=O | ~176 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the leucine side chain, showing correlations from the α-CH to the β-CH₂ protons, and from the β-CH₂ to the γ-CH, which in turn couples to the two δ-CH₃ groups. It would also show a correlation between the amide NH and the leucine α-CH, confirming the peptide bond.

HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link every proton signal (except the labile NH and OH protons) to its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of the carbon skeleton. For instance, it would connect the signals of the glycine α-protons to the glycine α-carbon. qut.edu.au

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis [4 (from previous output)]

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound with high accuracy. Soft ionization techniques are typically employed to prevent fragmentation and observe the intact molecular ion. The molecular formula for this compound is C₁₆H₁₈N₂O₅, corresponding to a molecular weight of 318.33 g/mol . guidechem.com

ESI-MS is a soft ionization method ideal for analyzing polar molecules like peptides. nih.gov It gently transfers ions from solution into the gas phase, allowing for the accurate mass determination of the intact molecule. For this compound, ESI-MS would typically show the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 319.13. Depending on the solvent system and additives, sodium [M+Na]⁺ (m/z ~341.11) and potassium [M+K]⁺ (m/z ~357.09) adducts may also be observed. High-resolution ESI-MS can confirm the elemental composition by providing a highly accurate mass measurement.

MALDI-TOF MS is another soft ionization technique well-suited for peptide and protein analysis, valued for its speed, high throughput, and tolerance to sample impurities. hmdb.caresearchgate.net In this method, the analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the sample, and the resulting ions are analyzed by a time-of-flight mass analyzer. For this compound, MALDI-TOF would be expected to produce a simple spectrum dominated by the singly charged molecular ion, most commonly the protonated species [M+H]⁺. The choice of matrix is critical for achieving optimal ionization and signal intensity. This technique is highly effective for confirming the successful synthesis and purity of the target peptide. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by providing its exact mass. This technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

Table 1: Theoretical Exact Mass Calculation for N-Phthaloyl-Glycyl-Leucine (C₁₆H₁₈N₂O₅)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (H) | 18 | 1.007825 | 18.14085 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 5 | 15.994915 | 79.974575 |

| Total | | | 318.121573 |

Note: This table represents a theoretical calculation. Actual HRMS measurements would provide an experimental value that is compared against this theoretical mass to confirm the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of peptides, MS/MS is crucial for verifying the amino acid sequence. adelaide.edu.au The precursor ion, in this case, the protonated molecule [this compound + H]⁺, is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. researchgate.net

The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of characteristic b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence. For this compound, the expected fragmentation would involve the cleavage of the peptide bond between the glycine and leucine residues.

Table 2: Predicted Major Fragment Ions in MS/MS of N-Phthaloyl-Glycyl-Leucine

| Fragment Ion | Structure | Theoretical m/z |

|---|---|---|

| b₁ | Pht-Gly⁺ | 204.04 |

| y₁ | H-Leu-OH⁺ | 132.09 |

| b₂ | Pht-Gly-Leu⁺ | 317.12 |

Note: This table shows predicted fragment ions. The actual MS/MS spectrum may show additional fragments corresponding to losses of small molecules like water or carbon monoxide.

Vibrational Spectroscopy (IR)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The primary use of FTIR is to identify the functional groups present in a molecule. researchgate.net

In the case of N-Phthaloyl-Glycyl-Leucine, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Research on similar N-phthaloyl amino acid derivatives provides insight into the expected vibrational frequencies. researchgate.net For instance, the presence of the phthalimide group is confirmed by strong carbonyl stretching vibrations. qut.edu.au The peptide linkage and the carboxylic acid group also give rise to distinct absorption bands.

Table 3: Characteristic FTIR Absorption Bands for N-Phthaloyl-Glycyl-Leucine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phthalimide C=O | Symmetric & Asymmetric stretching | ~1775 and ~1700 |

| Amide C=O (Peptide bond) | Stretching | ~1650 |

| Carboxylic acid C=O | Stretching | ~1730 |

| Carboxylic acid O-H | Stretching (broad) | ~3300-2500 |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. scielo.br

Chiroptical Spectroscopy

Circular Dichroism (CD) for Secondary Structure and Chiral Purity Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful tool for investigating the secondary structure of peptides and proteins and for assessing the chiral purity of a sample. researchgate.net

For a small dipeptide like N-Phthaloyl-Glycyl-Leucine, the CD spectrum is primarily influenced by the chiral center of the leucine residue and the electronic transitions of the phthalimide chromophore. The phthaloyl group, being a significant chromophore, will dominate the near-UV CD spectrum. nih.gov While specific CD data for this compound was not found, the technique would be sensitive to the stereochemistry of the leucine component. The presence of the L-leucine enantiomer would produce a characteristic CD spectrum, and any deviation from this could indicate racemization or the presence of the D-enantiomer. The study of similar chiral molecules can provide a basis for interpreting the CD spectrum of this compound.

Computational and Theoretical Studies of N Phthaloyl Glycyl Leucine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as Pht-Gly-Leu-OH, binds to a macromolecular target, typically a protein. These simulations are fundamental in drug discovery and molecular biology, providing a virtual representation of the molecular recognition process. acs.orgnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. researchgate.net For this compound, docking studies would aim to identify the most stable binding pose and estimate its binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. researchgate.netnih.gov

In studies of related peptide analogues, docking has been successfully used to evaluate binding energy and hydrogen bond interactions. For instance, in a study of cyclic peptide analogues containing an isoindolinone fragment derived from a phthalimide (B116566) group, molecular docking was performed with the MDM2 protein. The results showed a strong correlation between the calculated binding energy and the experimentally observed biological activity, with the most active compound exhibiting the lowest binding energy of -10.33 kcal/mol. nih.gov This approach allows for the ranking of different potential drug candidates based on their predicted affinity for a target. nih.govnih.gov

The accuracy of these predictions depends heavily on the scoring function used, which approximates the free energy of binding, and the search algorithm that explores the conformational space. nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. nih.gov These interactions, which stabilize the ligand-protein complex, can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H groups in the peptide backbone or the carboxylic acid -OH) and acceptors (like the carbonyl oxygens of the phthaloyl group and the peptide bonds).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (the isobutyl side chain of leucine (B10760876) and the aromatic phthaloyl group) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine). nih.gov

Electrostatic Interactions: Involving charged or polar groups. uodiyala.edu.iq

Aromatic Interactions: Such as π-π stacking, which could occur between the phthaloyl group and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. researchgate.net

For example, docking analysis of curcumin (B1669340) with the SARS-CoV-2 spike glycoprotein (B1211001) identified key hydrogen bond interactions with residues such as ASP-30, LYS-31, and LEU-39, which were crucial for binding. nih.gov Similarly, understanding the interactions of N-phthaloyl-peptides helps in characterizing the chemical and physical properties of the binding site, such as its size, shape, and hydrophobicity, which is essential for designing more specific and effective molecules. nih.gov

Structure-based drug design (SBDD) uses the three-dimensional structural information of a target protein to design and optimize inhibitors. nih.govup.ac.za When applied to peptide analogues, SBDD aims to improve properties like binding affinity, selectivity, and metabolic stability.

Computational modeling plays a central role in this process. acs.org Once a binding mode is predicted for a lead compound like this compound, SBDD principles can be applied to rationally modify its structure. For instance, if a simulation reveals an empty hydrophobic pocket near the leucine side chain, the leucine could be replaced by a larger hydrophobic residue to improve van der Waals interactions and binding affinity. nih.gov Conversely, if the model shows a steric clash between the ligand and a protein residue, the ligand can be modified to remove this unfavorable interaction, potentially leading to a significant enhancement in binding affinity. nih.gov

Studies on N-phthaloyl-(S)-leucyl chloride as a chiral resolving agent have shown that steric factors and aromatic interactions significantly influence molecular recognition, a key principle in SBDD. researchgate.net By analyzing the docked conformation of peptide analogues, researchers can progressively modify a lead structure, a process sometimes called "scaffold morphing," to create new chemical entities with improved therapeutic profiles. drugdesign.org

Identification of Key Interacting Residues and Binding Site Characteristics

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are used to determine molecular structures, energies, and other properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is often employed to perform geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. mdpi.com For this compound, a DFT calculation, for example at the B3LYP/6-31G(d) level of theory, would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net

This optimized geometry represents the ground-state structure of the molecule and serves as the basis for calculating other properties. nih.gov DFT has been used to study related systems, such as cesiated amino acid complexes, where it helped to identify the most stable binding conformations by comparing calculated infrared spectra with experimental data. ru.nl In studies of peptide analogues, DFT optimization is a standard step before performing molecular docking to ensure that a realistic, low-energy conformation of the ligand is used. nih.gov

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. Common examples include B3LYP and M05-2X. | Used to calculate optimized structures and energies of N-phthaloylamino acid radicals and peptide analogues. | nih.govscispace.com |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G(d) and def2-TZVP. | Defines the accuracy of the electronic structure description. Larger basis sets provide more accuracy at a higher computational cost. | scispace.comru.nl |

| Geometry Optimization | A computational process to find the minimum energy structure of a molecule. | Used to determine the stable conformation of peptide analogues prior to docking studies. | nih.govmdpi.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. amazonaws.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

For this compound, a HOMO-LUMO analysis via DFT would reveal the distribution of these orbitals across the molecule. It is likely that the HOMO would have significant contributions from the electron-rich aromatic phthaloyl ring and the carboxylate group, while the LUMO might be centered on the phthaloyl group's carbonyls. This analysis helps predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. amazonaws.com Such calculations are routinely used to correlate the electronic structure of molecules with their observed biological activity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a critical theoretical tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. researchgate.net An MEP map illustrates the electrostatic potential on a molecule's surface, identifying regions that are electron-rich and prone to electrophilic attack, versus those that are electron-poor and susceptible to nucleophilic attack. mdpi.com

For N-Phthaloyl-Glycyl-Leucine (this compound), MEP analysis reveals a distinct and informative charge landscape. The regions of most negative potential, conventionally colored red, are localized around the highly electronegative oxygen atoms. This includes the two oxygen atoms of the carboxylic acid group and the two carbonyl oxygen atoms of the N-terminal phthaloyl protecting group. These electron-rich red zones signify the primary sites for hydrogen bond acceptance and interaction with electrophiles.

Conversely, the areas of highest positive potential, typically shown in blue, are found around the hydrogen atoms. The most significant positive region is associated with the acidic proton of the carboxyl group (-COOH), highlighting its role as a strong hydrogen bond donor. Another positive region is located on the amide hydrogen (-NH-) in the peptide backbone. These electron-deficient sites are the most likely targets for nucleophilic attack. researchgate.net The MEP map provides a powerful predictive model for the noncovalent interactions that govern the molecule's recognition and binding to biological targets like enzyme active sites. researchgate.net

Table 1: Molecular Electrostatic Potential (MEP) Mapping of N-Phthaloyl-Glycyl-Leucine

| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Role |

|---|---|---|

| Phthaloyl Carbonyl Oxygens | Highly Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Carboxyl Group Oxygens | Highly Negative | Electrophilic Attack / Hydrogen Bond Acceptor |

| Leucine Side Chain | Near Neutral / Weakly Negative | Hydrophobic / Van der Waals Interactions |

| Carboxyl Group Hydrogen | Highly Positive | Nucleophilic Attack / Hydrogen Bond Donor |

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are fundamental to its biological function. Conformational analysis and molecular dynamics simulations are computational methods employed to map the potential energy landscape of a molecule and to simulate its behavior over time.

Conformational analysis of this compound involves a systematic exploration of the molecule's accessible shapes, which arise from the rotation around its single bonds. The key degrees of freedom are the peptide backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ) of the leucine residue. The large, planar phthaloyl group at the N-terminus introduces significant steric hindrance, which restricts the conformational freedom of the glycyl residue compared to an unprotected dipeptide. researchgate.net

Once a set of possible conformations is generated, energy minimization calculations are performed. google.com This computational process refines the geometry of each conformation to find the most stable, low-energy structures. For this compound, the lowest energy conformations are typically stabilized by the formation of intramolecular hydrogen bonds. These interactions can occur, for example, between the carboxyl group's hydrogen and a carbonyl oxygen of the peptide backbone or phthaloyl group. The analysis identifies a collection of energetically favorable structures that the molecule is most likely to adopt.

Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior, providing insights into its structural flexibility and its interactions with the surrounding environment, such as a solvent or a protein binding pocket. nih.govarxiv.org These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves and fluctuates over time. acs.org

Furthermore, MD simulations are invaluable for exploring the binding of this compound to a biological target. researchgate.net By placing the molecule within the active site of a receptor, the simulation can model the dynamic binding process, tracking the formation and lifetime of crucial intermolecular interactions like hydrogen bonds, electrostatic contacts, and hydrophobic interactions that stabilize the complex. arxiv.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|

Biochemical and Molecular Interaction Studies of N Phthaloyl Glycyl Leucine

Enzyme Interaction and Substrate Specificity

N-Phthaloyl-Glycyl-Leucine (Pht-Gly-Leu-OH) has been a subject of interest in biochemical studies to understand its interactions with various enzymes. The phthaloyl group at the N-terminus and the specific amino acid sequence (Gly-Leu) influence its recognition and processing by different classes of proteases and peptidases.

Interaction with Proteases (e.g., Thermolysin, Bacillus subtilis neutral protease, Pseudomonas aeruginosa elastase)

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. The specificity of a protease is determined by its ability to recognize and cleave peptide bonds adjacent to specific amino acid residues.

Thermolysin: Thermolysin preferentially cleaves peptide bonds on the N-terminal side of bulky and aromatic residues such as Ile, Leu, Val, Ala, Met, and Phe. expasy.org The presence of a leucine (B10760876) residue in this compound makes the Gly-Leu bond a potential target for thermolysin.

Bacillus subtilis neutral protease: Similar to thermolysin, neutral proteases from Bacillus subtilis exhibit a preference for cleaving peptide bonds involving hydrophobic amino acids.

Pseudomonas aeruginosa elastase (LasB): This zinc metalloproteinase is a significant virulence factor of P. aeruginosa. plos.orgnih.gov It displays broad substrate specificity, degrading various host proteins, including components of the extracellular matrix. plos.orgfrontiersin.org Its activity is directed towards peptide bonds involving neutral and aromatic amino acids. Studies have utilized specific fluorogenic peptide substrates like aminobenzyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide to measure its activity, highlighting its ability to recognize and cleave sequences containing leucine. frontiersin.org The N-terminal phthaloyl group in this compound, however, can influence the binding and catalytic efficiency of these proteases.

Studies with Dipeptidases (e.g., Glycyl-L-leucine dipeptidase)

Dipeptidases are enzymes that specifically hydrolyze dipeptides into their constituent amino acids.

Glycyl-L-leucine dipeptidase: This enzyme is known to hydrolyze the dipeptide Glycyl-L-leucine. ncats.io A highly active dipeptidase purified from monkey small-intestinal mucosa, termed the 'master' dipeptidase, demonstrates broad substrate specificity, hydrolyzing a wide array of dipeptides. nih.gov However, the presence of the N-terminal phthaloyl group in this compound would likely prevent its hydrolysis by this dipeptidase, as a free N-terminus is generally required for substrate recognition.

Effects on Aminopeptidase (B13392206) Activity and Selectivity

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.

Leucine Aminopeptidase (LAP): LAPs are ubiquitous enzymes that catalyze the hydrolysis of amino acids from the N-terminus of polypeptides, showing a preference for leucine residues. worthington-biochem.com Human liver alanine (B10760859) aminopeptidase is inhibited by L-amino acids with hydrophobic side chains like leucine. nih.gov The phthaloyl group blocking the N-terminus of this compound would prevent it from being a substrate for aminopeptidases. However, it could potentially act as an inhibitor. Studies on phosphinic dipeptide analogues, which mimic the transition state of peptide bond hydrolysis, have shown that ligands with bulky aliphatic P1 residues exhibit high affinity for cytosolic leucine aminopeptidase. acs.orgnih.gov

Recognition by N-Benzyloxycarbonyl Amino Acid Urethane (B1682113) Hydrolase

N-Benzyloxycarbonyl Amino Acid Urethane Hydrolase: This enzyme has been shown to hydrolyze Nα-benzyloxycarbonyl (Z) and Nα-benzoyl (Bz) groups from amino acids. tandfonline.com Its activity is highly specific, with a preference for glycine (B1666218) and alanine residues. tandfonline.com The enzyme requires a free carboxyl group on the amino acid for its catalytic activity. tandfonline.com While the enzyme acts on urethane and acyl bonds, its ability to recognize and cleave the phthaloyl group from this compound has not been specifically documented. The structural difference between the phthaloyl group and the Z or Bz group would likely affect recognition by the enzyme.

Substrate Profiling with Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes and pathological conditions.

MMP Substrate Specificity: MMPs have been extensively studied using fluorogenic peptide substrates. researchgate.netnih.gov For instance, the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 is cleaved by several MMPs, including MMP-1, MMP-2, MMP-7, MMP-8, MMP-13, and MT1-MMP, often at the Gly-Leu bond. researchgate.netnih.gov The specificity constant (kcat/Km) for this substrate varies among different MMPs. nih.gov Peptides containing Pro and Leu have been noted for their potential as MMP inhibitors. foodandnutritionresearch.net While this compound contains a potential cleavage site for some MMPs, the N-terminal phthaloyl group could significantly alter its interaction with the enzyme's active site, potentially making it an inhibitor rather than a substrate.

Receptor Binding and Modulation Studies (Non-Clinical Contexts)

While the primary focus of research on this compound has been on its enzymatic interactions, the broader context of peptide and peptidomimetic interactions with receptors is relevant. For example, enkephalin derivatives, which are short peptides, are known to interact with opioid receptors. rsc.orgnih.gov The modification of the C-terminus of such peptides can modulate their interaction with receptors like the δ- and μ-opioid receptors and affect downstream signaling, such as β-arrestin recruitment. rsc.org Although no direct studies on the receptor binding of this compound have been found, its peptide nature suggests that it could potentially interact with specific receptor binding sites, though the phthaloyl group would be a major determinant of any such activity.

Table of Kinetic Parameters for Related Substrates with Various Enzymes

| Enzyme | Substrate | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Matrix Metalloproteinases | ||||

| Various MMPs | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | - | - | Varies |

| TACE | FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) | - | - | 0.8 x 10⁶ nih.gov |

| Urethane Hydrolase | ||||

| Urethane Hydrolase | Z-Gly | - | - | - |

| Urethane Hydrolase | Bz-Gly | - | - | - |

Data for this compound is not available. The table shows data for structurally related peptide substrates to provide context for enzyme-substrate interactions. Abbreviations: K_m_, Michaelis constant; k_cat_, catalytic rate constant; TACE, Tumor Necrosis Factor-α Converting Enzyme; Z-Gly, N-Benzyloxycarbonyl-Glycine; Bz-Gly, N-Benzoyl-Glycine; Mca, (7-Methoxycoumarin-4-yl)acetyl; Dpa, N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl; FS-6, a fluorogenic peptide substrate.

Binding to Opioid Receptors (e.g., Leu-Enkephalin analogues)

Leu-enkephalin is an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu. nih.govwikipedia.org It exhibits agonistic effects at both μ- and δ-opioid receptors, with a notable preference for the latter. wikipedia.org The tyrosine residue at the first position is considered analogous to the 3-hydroxyl group of morphine. wikipedia.org

N-Phthaloyl-Glycyl-Leucine's structural components, particularly the Gly-Leu dipeptide sequence, are found in various biologically active peptides, including analogues of Leu-enkephalin. researchgate.netrsc.org The phthaloyl group serves as a protecting group in peptide synthesis, which can be subsequently removed to yield the desired peptide sequence. researchgate.netgdckathua.com

Studies on Leu-enkephalin analogues have explored how modifications to the peptide backbone and side chains influence receptor binding and activity. For instance, the introduction of a tert-butyl group in certain analogues has been shown to enhance analgesic effects compared to the parent compound. researchgate.net The binding affinity of these analogues to opioid receptors is a critical determinant of their pharmacological profile. researchgate.net

The interaction of ligands with opioid receptors is a complex process influenced by factors such as the ligand's conformation and the microenvironment of the receptor. pnas.orgnih.gov Techniques like radioligand binding assays are employed to determine the affinity and selectivity of compounds for different opioid receptor subtypes (μ, δ, κ). researchgate.netnih.gov For example, the chloromethyl ketone derivative of D-Ala2-Leu5-enkephalin (DALECK) has been used to covalently label opioid receptors, showing a preference for μ sites over δ sites in rat brain membranes. nih.gov

Interaction with MHC Class I Molecules and Implications for Peptide Presentation

Major Histocompatibility Complex (MHC) class I molecules are central to the adaptive immune response by presenting peptide antigens to cytotoxic T cells. researchgate.net The binding of peptides to MHC class I molecules is a highly selective process, with the C-terminal residue of the peptide playing a crucial role in binding specificity. researchgate.net The transporter associated with antigen processing (TAP) favors peptides with C-terminal residues like Leucine for transport into the endoplasmic reticulum, where they can be loaded onto MHC class I molecules. researchgate.net

The process of peptide loading and presentation is modulated by various chaperones and enzymes within the peptide-loading complex (PLC). nih.gov The glycosylation status of MHC class I molecules can impact their interaction with components of the PLC, such as TAPBPR, and consequently influence peptide exchange and presentation. nih.govnih.gov